2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone
Description
Properties
IUPAC Name |
2-bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-7-12(14)10-2-1-3-11(6-10)15-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDFEPMAABNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863655-02-1 | |
| Record name | 2-bromo-1-[3-(cyclopropylmethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone typically involves the bromination of 1-[3-(cyclopropylmethoxy)phenyl]ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: 1-[3-(cyclopropylmethoxy)phenyl]ethanol.
Oxidation: 3-(cyclopropylmethoxy)benzoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can modulate the compound’s biological activity and its interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone with other 2-bromo-1-arylethanones, focusing on substituent effects, synthetic methods, spectral properties, and applications.
Substituent Effects on Reactivity and Stability
- Electron-donating vs. This may slow nucleophilic substitution reactions relative to analogs with nitro or trifluoromethyl groups . 3,4-Dimethoxyphenyl (C10H11BrO3): The dual methoxy groups enhance electron density on the aromatic ring, further stabilizing intermediates in substitution reactions but may reduce bromine lability compared to electron-deficient aryl systems . Trifluoromethyl (C9H6BrF3O): The strong electron-withdrawing -CF₃ group increases the electrophilicity of the carbonyl, accelerating bromine displacement. This is exploited in antiparasitic drug precursors .
Critical Analysis of Substituent Influence
- Steric Effects : Bulky substituents like cyclopropylmethoxy (Target Compound) may hinder reactions at the carbonyl group, whereas smaller groups (e.g., methoxy) allow faster kinetics .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the LUMO energy of the carbonyl, facilitating nucleophilic attack . Electron-donating groups (e.g., -OCH3, cyclopropylmethoxy) reduce electrophilicity, requiring harsher reaction conditions .
- Solubility and Stability : Cyclopropylmethoxy derivatives may exhibit improved lipid solubility compared to polar substituents (e.g., -OH), enhancing bioavailability in drug design .
Biological Activity
2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone is a chemical compound with a distinctive molecular structure that includes a bromo substituent and a cyclopropylmethoxy group. This unique configuration suggests potential for diverse biological activities, making it an area of interest in medicinal chemistry. The compound's molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 269.13 g/mol.
Structure and Properties
The structural characteristics of this compound influence its reactivity and biological interactions. The presence of the cyclopropylmethoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol |
| Chemical Structure | Structure |
Biological Activities
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6.
- Enzyme Inhibition : The compound may act as a phosphodiesterase inhibitor, which is significant in regulating cellular signaling pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity.
- Modulation of Signaling Pathways : It could influence pathways involved in inflammation and apoptosis through enzyme inhibition.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:
-
Antimicrobial Activity Study :
- A series of derivatives were synthesized and tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating strong antimicrobial properties.
-
Anti-inflammatory Activity :
- Research demonstrated that derivatives similar to this compound significantly reduced levels of inflammatory markers in vitro.
-
Phosphodiesterase Inhibition :
- Compounds structurally related to this ethanone exhibited varying degrees of phosphodiesterase inhibitory activity, with some showing IC50 values significantly lower than standard inhibitors like EDTA.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone, and how do reaction conditions influence yield?
The synthesis of brominated ethanones typically involves bromination of precursor ketones. For example:
- Bromination with Br₂ and catalysts : Treating 1-[3-(cyclopropylmethoxy)phenyl]ethanone with bromine (Br₂) in the presence of FeBr₃ or AlBr₃ under anhydrous conditions at 0–25°C achieves selective α-bromination .
- N-Bromosuccinimide (NBS) : NBS in dichloromethane (DCM) or acetic acid at 40–60°C offers milder conditions, reducing side reactions like ring bromination .
Q. Key factors affecting yield :
- Temperature : Lower temperatures favor α-bromination over ring substitution.
- Catalyst loading : Excess FeBr₃ may lead to over-bromination.
- Solvent polarity : Polar solvents (e.g., acetic acid) stabilize intermediates, improving selectivity.
Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming purity?
Essential techniques :
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.5 ppm (cyclopropyl CH₂), δ 3.8–4.2 ppm (OCH₂), and δ 4.5–4.8 ppm (COCH₂Br) confirm structure .
- ¹³C NMR : Signals for carbonyl (C=O, ~190 ppm) and Br-bearing carbon (~40 ppm) validate functional groups .
- Mass spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₂H₁₂BrO₂ (exact mass calculated via isotopic patterns) .
- HPLC : Purity >95% confirmed using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?
The cyclopropylmethoxy substituent introduces:
- Steric hindrance : The bulky cyclopropyl group reduces nucleophilic attack at the α-carbon, favoring electrophilic aromatic substitution (EAS) over SN₂ mechanisms .
- Electronic effects : The electron-donating methoxy group activates the phenyl ring for EAS but deactivates the ketone via conjugation, slowing nucleophilic addition at the carbonyl .
Q. Example reaction :
Q. What contradictions exist in reported biological activities of structurally similar brominated ethanones, and how can they be resolved experimentally?
Reported contradictions :
Q. Resolution strategies :
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
Methodology :
Q. Example prediction :
- Higher Fukui indices at the α-carbon and para-position of the phenyl ring suggest preferential bromination or nucleophilic attack at these sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
